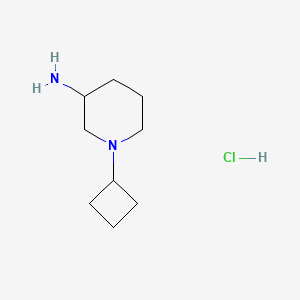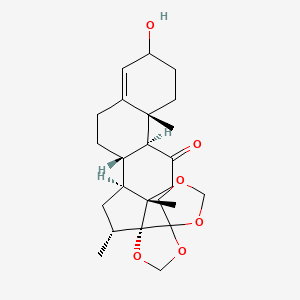
3-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-4-en-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-4-en-11-one is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and are often used in medicine, biology, and chemistry. This compound, in particular, may have unique properties due to its specific structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-4-en-11-one typically involves multiple steps, including the introduction of hydroxyl and methylenedioxy groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions could convert ketones to alcohols or alkenes to alkanes.
Substitution: Substitution reactions may involve the replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
3-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-4-en-11-one may have applications in various fields:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals or as a chemical intermediate.
Mécanisme D'action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include modulation of gene expression, inhibition of enzyme activity, or alteration of cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-16alpha-methyl-17,2020,21-bis(methylenedioxy)-pregn-4-en-11-one: Similar in structure but may have different functional groups or stereochemistry.
Other Steroidal Compounds: Such as corticosteroids, which have similar biological activities but different structures.
Uniqueness
The uniqueness of 3-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-4-en-11-one lies in its specific functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C24H34O6 |
|---|---|
Poids moléculaire |
418.5 g/mol |
InChI |
InChI=1S/C24H34O6/c1-14-8-18-17-5-4-15-9-16(25)6-7-21(15,2)20(17)19(26)10-22(18,3)24(14)23(29-13-30-24)11-27-12-28-23/h9,14,16-18,20,25H,4-8,10-13H2,1-3H3/t14-,16?,17+,18+,20-,21+,22+,23?,24-/m1/s1 |
Clé InChI |
OUYOXODLVKEWDB-CUXPRNMCSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(CC[C@@]4([C@H]3C(=O)C[C@@]2([C@@]15C6(COCO6)OCO5)C)C)O |
SMILES canonique |
CC1CC2C3CCC4=CC(CCC4(C3C(=O)CC2(C15C6(COCO6)OCO5)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


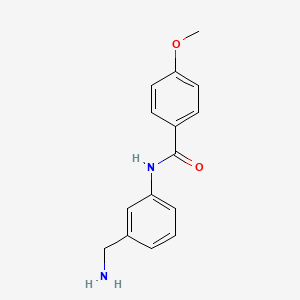
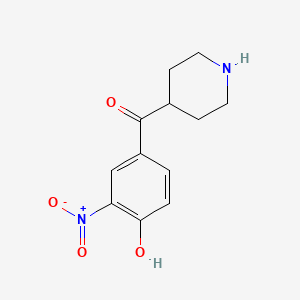
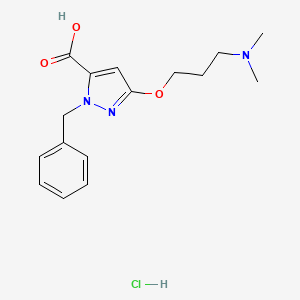
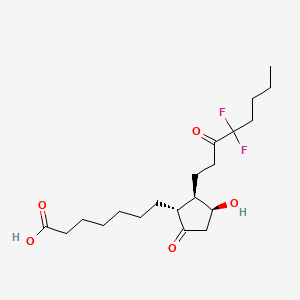

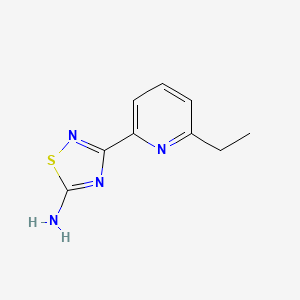

![1-(4-Chlorophenyl)-5-[6-[[4-[(4-chlorophenyl)amino]-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]biguanide D-Gluconic Acid Salt](/img/structure/B13860337.png)
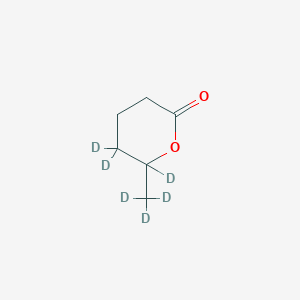
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B13860352.png)
![2-Bromo-1-[2-(bromomethyl)phenyl]ethanone](/img/structure/B13860353.png)

